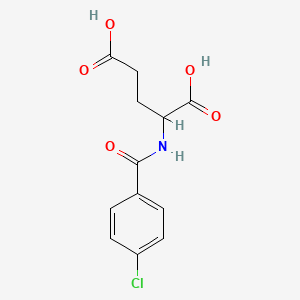
N-(4-Chlorobenzoyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorobenzoyl)-L-glutamic acid is a chemical compound with the molecular formula C12H12ClNO4 It is characterized by the presence of a chlorobenzoyl group attached to an amino pentanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzoyl)-L-glutamic acid typically involves the reaction of 4-chlorobenzoyl chloride with an amino pentanedioic acid derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
化学反应分析
Types of Reactions
N-(4-Chlorobenzoyl)-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
N-(4-Chlorobenzoyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of N-(4-Chlorobenzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
2-[(4-Bromobenzoyl)amino]pentanedioic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(4-Methylbenzoyl)amino]pentanedioic acid: Contains a methyl group instead of chlorine.
2-[(4-Nitrobenzoyl)amino]pentanedioic acid: Contains a nitro group instead of chlorine.
Uniqueness
N-(4-Chlorobenzoyl)-L-glutamic acid is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
属性
CAS 编号 |
57444-70-9 |
|---|---|
分子式 |
C12H12ClNO5 |
分子量 |
285.68 g/mol |
IUPAC 名称 |
(2S)-2-[(4-chlorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12ClNO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 |
InChI 键 |
ZPXCXBRPCFSCHI-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Key on ui other cas no. |
57444-70-9 |
序列 |
E |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-1-[4-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1657526.png)
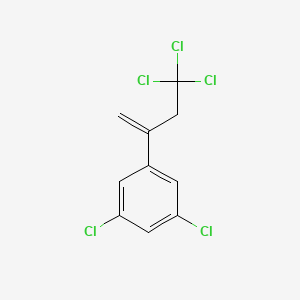
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1657530.png)
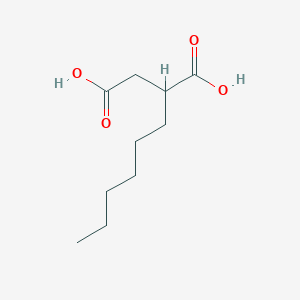
![3-[(2-Phenylhydrazinylidene)methyl]pyridine](/img/structure/B1657532.png)
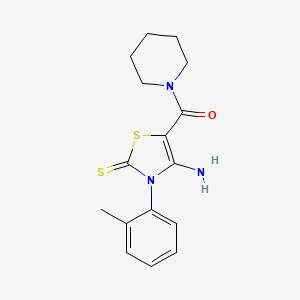
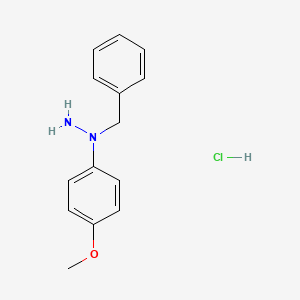
![2-[(E)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B1657537.png)

![N-[(4-Methylphenyl)methyl]-2-(morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzamide](/img/structure/B1657542.png)
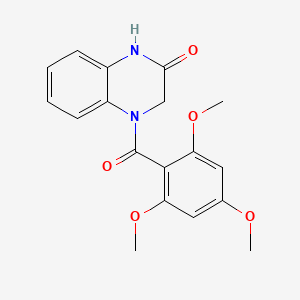
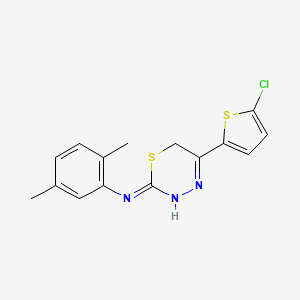
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657546.png)
![6-(2,4-Dichlorophenyl)-5-(4-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1657547.png)
